Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.
Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.
Brand Name:
Vulcanchem
CAS No.:
57244-54-9
VCID:
VC0139935
InChI:
InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3
SMILES:
CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Molecular Formula:
C₁₈H₂₀O₂
Molecular Weight:
268.3 g/mol
Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.
CAS No.: 57244-54-9
Reference Standards
VCID: VC0139935
Molecular Formula: C₁₈H₂₀O₂
Molecular Weight: 268.3 g/mol
CAS No. | 57244-54-9 |
---|---|
Product Name | Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. |
Molecular Formula | C₁₈H₂₀O₂ |
Molecular Weight | 268.3 g/mol |
IUPAC Name | 4-[4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol |
Standard InChI | InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3 |
Standard InChIKey | GGWYYLOIWHKAJM-UHFFFAOYSA-N |
Isomeric SMILES | C/C(=C/C(C)(C)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
SMILES | CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES | CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
PubChem Compound | 110011 |
Last Modified | Nov 11 2021 |
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